Ethyl 3-fluoropropanoate

Description

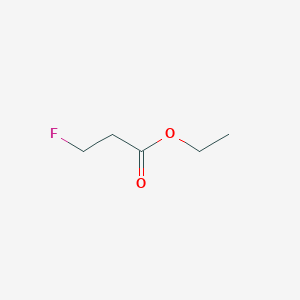

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-fluoropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO2/c1-2-8-5(7)3-4-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGWFSORGJISSEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00905960 | |

| Record name | Ethyl 3-fluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00905960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10117-10-9 | |

| Record name | Propionic acid, 3-fluoro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010117109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-fluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00905960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 3 Fluoropropanoate and Its Analogues

Classical and Established Synthetic Routes to Fluorinated Propanoates

Conventional methods for synthesizing fluorinated propanoates rely on well-established organic reactions, providing reliable and scalable routes to these compounds.

Esterification Protocols for β-Halogenated Propionic Acids

A primary and straightforward method for the synthesis of ethyl 3-fluoropropanoate is the direct esterification of 3-fluoropropionic acid. kyushu-u.ac.jp This reaction is typically performed by reacting the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst. youtube.comscienceready.com.au

Commonly used catalysts for this process include mineral acids like sulfuric acid (H₂SO₄) or organic acids such as p-toluenesulfonic acid (TsOH). kyushu-u.ac.jp The reaction is often heated under reflux to drive the equilibrium towards the formation of the ester product by removing the water that is formed. scienceready.com.au Another approach involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), which facilitates the ester formation under milder conditions. kyushu-u.ac.jp

Table 1: Comparison of Esterification Methods for 3-Fluoropropionic Acid

| Method | Catalyst/Reagent | Conditions | Typical Yield |

|---|---|---|---|

| Fischer Esterification | H₂SO₄ | Ethanol, Reflux | Moderate to Good |

| Fischer Esterification | TsOH | Benzene, Reflux | Moderate to Good |

| DCC Coupling | DCC, DMAP | Methylene (B1212753) Chloride | Good |

Data compiled from research findings. kyushu-u.ac.jp

Halogen Exchange Methodologies in Fluoroester Synthesis

Halogen exchange (Halex) reactions provide an alternative route to fluorinated esters, starting from more readily available halogenated precursors. wikipedia.org In this methodology, a β-halogenated ester, such as ethyl 3-bromopropanoate (B1231587) or ethyl 3-chloropropionate, is treated with a fluoride (B91410) ion source to substitute the heavier halogen with fluorine. wikipedia.orgnih.gov

The success of this reaction depends on the choice of the fluorinating agent and the reaction conditions. Alkali metal fluorides, like potassium fluoride (KF), are commonly employed, often in polar aprotic solvents and sometimes with the aid of phase-transfer catalysts or crown ethers to enhance the reactivity of the fluoride ion. nih.gov The reaction rate generally follows the trend of I > Br > Cl for the leaving group. wikipedia.org This method is particularly useful when the corresponding β-fluoro acid is not readily accessible.

Condensation Reactions Involving Acyl Halides and Alcohols

The synthesis of this compound can also be achieved through the condensation of a 3-fluoropropionyl halide, typically 3-fluoropropionyl chloride, with ethanol. This is a rapid and often high-yielding reaction where the highly reactive acyl halide readily reacts with the alcohol nucleophile.

The reaction is generally carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534). The base serves to neutralize the hydrogen chloride (HCl) byproduct that is formed during the reaction, driving the process to completion and preventing potential side reactions. This method is advantageous due to its speed and high conversion rates, assuming the stability and availability of the starting acyl halide.

Advanced and Stereoselective Synthesis Approaches

The development of advanced synthetic methods has enabled the production of chiral fluorinated propanoates with high enantiomeric purity, which is crucial for the synthesis of biologically active molecules.

Asymmetric Synthesis of Fluorinated Propanoates and Related Chiral Structures

Asymmetric synthesis aims to create specific stereoisomers of chiral molecules. chiralpedia.com For fluorinated propanoates and their analogues, this is achieved through several strategies, including the use of chiral catalysts, chiral auxiliaries, and stereoselective reactions. mdpi.comnih.govacs.org

Metal-catalyzed methods have shown significant promise. For instance, the catalytic α-fluorination of α-substituted acyclic β-keto esters using chiral titanium complexes and electrophilic fluorinating agents like Selectfluor® can yield fluorinated compounds with enantiomeric excesses (ee) ranging from 62–90%. mdpi.com Asymmetric alkylation, Mannich, and Michael addition reactions on fluorinated substrates, often catalyzed by chiral phase transfer catalysts or organocatalysts, provide effective pathways to complex chiral molecules with fluorine-containing stereocenters. rsc.org These reactions can produce compounds with high reactivity and excellent enantioselectivity, sometimes reaching up to 99% ee. rsc.org The use of chiral auxiliaries, such as (-)-8-phenylmenthol, has also been effective in guiding the stereochemical outcome of reductions to produce chiral β-fluoroalkyl β-amino acid derivatives with good diastereoselectivity. nih.govacs.org

Biocatalytic and Enzymatic Pathways for Chiral Fluoroester Production

Biocatalysis offers a green and highly selective alternative for producing chiral fluoroesters. chiralpedia.comacs.orgacs.org Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic mixtures of fluorinated esters or their precursors. mdpi.comresearchgate.net

Kinetic resolution involves the enantioselective transformation of one enantiomer in a racemic mixture, leaving the other unreacted. mdpi.com For example, the hydrolysis of racemic fluorinated esters catalyzed by lipases such as Amano PS or enzymes from Burkholderia cepacia can result in the formation of an (S)-carboxylic acid while leaving the (R)-ester unreacted, both with high enantiomeric purity. mdpi.comresearchgate.netmdpi.com Similarly, lipase-catalyzed transesterification can resolve racemic fluorinated alcohols by selectively acylating one enantiomer. researchgate.net Novozym 435, a lipase (B570770) from Candida antarctica, has been shown to be highly effective in these resolutions, producing both the ester and the remaining alcohol with high enantiomeric excess (often >99% ee). researchgate.net These enzymatic methods are valued for their high selectivity and operation under mild, environmentally friendly conditions. mdpi.commdpi.com

Table 2: Lipases Used in the Kinetic Resolution of Fluorinated Compounds

| Enzyme | Source Organism | Type of Resolution | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| Amano PS Lipase | Burkholderia cepacia | Hydrolysis / Transesterification | High (90-100%) mdpi.comresearchgate.net |

| Novozym 435 | Candida antarctica | Transesterification | Excellent (97-100%) researchgate.net |

| PSIM Lipase | Burkholderia cepacia | Hydrolysis | Excellent (≥99%) mdpi.com |

Data compiled from research findings. mdpi.comresearchgate.netmdpi.com

Radical and Photochemical Routes in Fluorinated Ester Synthesis

Radical and photochemical reactions have emerged as powerful tools for the formation of carbon-fluorine bonds, offering pathways that are often complementary to traditional nucleophilic and electrophilic fluorination methods. These approaches are particularly useful for the late-stage functionalization of complex molecules and for accessing fluorinated compounds that are difficult to synthesize by other means.

One of the primary advantages of radical fluorination is its potential for the direct fluorination of C-H bonds, including those at remote positions. wikipedia.org The generation of a carbon-centered radical, which then reacts with a fluorine atom source, is the key step in these transformations. Historically, the use of highly reactive and hazardous reagents like fluorine gas (F₂) limited the broad application of radical fluorination. wikipedia.orgresearchgate.net However, the development of modern N-F reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, has led to a resurgence in this field. wikipedia.orgresearchgate.net These reagents can serve as sources of fluorine atoms under the right conditions. wikipedia.org

Photoredox catalysis has become a particularly effective strategy for generating radicals under mild conditions. In this approach, a photocatalyst, upon irradiation with visible light, can initiate single-electron transfer (SET) processes to generate radical intermediates from suitable precursors like carboxylic acids or through C-H activation. mdpi.com For instance, the decarboxylative fluorination of carboxylic acids represents a viable route to fluorinated compounds. In a process analogous to the synthesis of alkyl fluorides, a carboxylic acid precursor to a fluorinated ester could be converted to a radical intermediate that is subsequently trapped by a fluorine source.

The table below summarizes various radical fluorination methodologies that can be adapted for the synthesis of fluorinated esters.

| Methodology | Radical Precursor | Fluorine Source | Key Features |

| Decarboxylative Fluorination | Carboxylic Acids | N-F reagents (e.g., Selectfluor®) | Allows for the conversion of readily available carboxylic acids to their fluorinated counterparts. wikipedia.orgmdpi.com |

| C-H Fluorination | Alkanes, Benzylic positions | N-F reagents, Metal catalysts | Enables direct fluorination of unactivated C-H bonds, offering a more atom-economical approach. wikipedia.org |

| Radical Addition to Alkenes | Alkenes | N-F reagents | Useful for the difunctionalization of double bonds, incorporating a fluorine atom and another functional group. wikipedia.org |

While direct photochemical synthesis of this compound is not widely reported, the principles of photoredox-catalyzed radical generation and subsequent fluorination provide a clear conceptual framework for its potential synthesis from precursors such as ethyl 3-halopropanoate or via functionalization of ethyl propanoate itself.

Green Chemistry Approaches to Fluoroester Derivatives

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing fluoroester derivatives, this translates to the use of safer reagents, environmentally benign solvents, catalytic methods, and energy-efficient processes.

A significant focus in green fluorine chemistry is the replacement of hazardous traditional fluorinating agents like antimony trifluoride (SbF₃) and hydrofluoric acid (HF) with safer alternatives. researchgate.net Modern electrophilic fluorinating reagents like Selectfluor® are not only more manageable but can also be employed in solvent-free conditions, further enhancing the green credentials of the process. researchgate.net

Biocatalysis offers a particularly promising green route to fluorinated organic compounds. Enzymes can operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, and they often exhibit high levels of chemo-, regio-, and enantioselectivity. For example, the biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid has been demonstrated using whole-cell transformations. nih.govresearchgate.net This acid is a close structural precursor to the target molecule, and its enzymatic synthesis highlights the potential for developing a biocatalytic route to this compound. Furthermore, the use of epoxide hydrolases for the kinetic resolution of racemic esters, such as in the production of chiral phenylglycidate esters, showcases the power of enzymes in synthesizing enantiomerically pure ester derivatives. mdpi.com

The choice of solvent is another critical aspect of green synthesis. The use of bio-based and biodegradable solvents, such as ethyl lactate (B86563), is gaining traction as a replacement for conventional volatile organic compounds (VOCs). researchgate.net Additionally, methods that minimize or eliminate the need for a solvent are highly desirable.

The following table outlines several green chemistry approaches applicable to the synthesis of fluoroester derivatives.

| Green Chemistry Approach | Example/Method | Environmental Benefit |

| Biocatalysis | Whole-cell synthesis of 2-fluoro-3-hydroxypropionic acid. nih.govresearchgate.net | Mild reaction conditions, aqueous media, high selectivity, reduced waste. |

| Green Solvents | Use of ethyl lactate as a reaction medium. researchgate.net | Bio-based, biodegradable, lower toxicity compared to traditional solvents. |

| Solvent-Free Reactions | Fluorination of organic compounds using N-F reagents without a solvent. researchgate.net | Eliminates solvent waste, reduces energy consumption for solvent removal. |

| Organocatalysis | Esterification using tetrabutylammonium (B224687) fluoride (TBAF) as an eco-safe catalyst. researchgate.net | Avoids the use of toxic heavy metals, often milder reaction conditions. |

By integrating these green chemistry principles, the synthesis of this compound and its analogues can be made more sustainable and environmentally friendly, aligning with the broader goals of modern chemical manufacturing.

Chemical Reactivity and Mechanistic Investigations of Ethyl 3 Fluoropropanoate

Nucleophilic Substitution Reactions at the Fluoro-Substituted Carbon

The carbon atom bearing the fluorine atom in ethyl 3-fluoropropanoate is a potential site for nucleophilic substitution reactions. The highly electronegative fluorine atom makes the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles. However, the C-F bond is also very strong, making fluoride (B91410) a poor leaving group under many conditions.

Research has shown that the fluorine atom in similar fluorinated compounds can be displaced by nucleophiles. smolecule.com For instance, in related fluoroalkanes, nucleophilic substitution of a halogen is a key reaction. thieme-connect.de The success of such reactions often depends on the reaction conditions and the nature of the nucleophile. For example, the reaction of ethyl 3-chloropropionate with sodium iodide proceeds via nucleophilic substitution to form ethyl 3-iodopropionate. orgsyn.orgorgsyn.org While this involves a different halogen, it demonstrates the susceptibility of the C3 position to nucleophilic attack.

The mechanism of these substitutions is typically expected to follow an SN2 pathway, involving a backside attack by the nucleophile on the carbon atom bearing the leaving group. rammohancollege.ac.in This concerted mechanism leads to an inversion of configuration at the reaction center. rammohancollege.ac.in The rate of S-N-2 reactions is dependent on the concentration of both the substrate and the nucleophile. rammohancollege.ac.in However, for this compound, the strength of the C-F bond can make this reaction challenging, often requiring harsh conditions or specialized reagents to facilitate the departure of the fluoride ion.

Electrophilic and Addition Reactions Involving the Ester Functionality

The ester group in this compound provides a site for electrophilic and addition reactions, primarily at the carbonyl carbon. The carbonyl carbon is electrophilic due to the polarization of the C=O bond and is susceptible to attack by nucleophiles.

One of the most common reactions of esters is hydrolysis, which can be catalyzed by either acid or base. In acid-catalyzed hydrolysis, the carbonyl oxygen is first protonated by a hydronium ion, making the carbonyl carbon more electrophilic. chemguide.co.uk A water molecule then acts as a nucleophile, attacking the carbonyl carbon. chemguide.co.uk Subsequent proton transfer and elimination of ethanol (B145695) yield the carboxylic acid, 3-fluoropropanoic acid. chemguide.co.uk This reaction is reversible. chemguide.co.uk

Base-catalyzed hydrolysis, or saponification, involves the attack of a hydroxide (B78521) ion on the carbonyl carbon. This is followed by the elimination of the ethoxide ion, which then deprotonates the newly formed carboxylic acid. This process is effectively irreversible.

The ester functionality can also undergo addition reactions. For example, Grignard reagents can add to the carbonyl group. However, this typically leads to the formation of a tertiary alcohol after a second addition, as the initial ketone intermediate is more reactive than the starting ester.

Oxidation and Reduction Transformations of the Propanoate Scaffold

The propanoate scaffold of this compound can undergo both oxidation and reduction reactions, targeting either the ester functionality or the alkyl chain.

Reduction:

The ester group of this compound can be reduced to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols. masterorganicchemistry.comlibretexts.org The reaction proceeds via the addition of a hydride ion to the carbonyl carbon, followed by the elimination of ethoxide to form an intermediate aldehyde, which is then further reduced to the primary alcohol, 3-fluoropropan-1-ol. masterorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. libretexts.org The reduction of ethyl acetate (B1210297) with LiAlH₄ yields ethanol. doubtnut.com

Oxidation:

Oxidation of this compound can be more complex. Strong oxidizing agents can potentially cleave the molecule. For instance, studies on the oxidation of the related ethyl 3-chloropropionate with potassium permanganate (B83412) (KMnO₄) in an acidic medium have been conducted. tsijournals.comijera.com The reaction was found to be first order with respect to both the oxidant and the substrate, and the rate increased with increasing acid concentration and temperature. tsijournals.com The proposed mechanism involves the formation of an unstable intermediate that disproportionates to yield acetic acid and an aldehyde. ijera.com Similar principles would apply to the oxidation of this compound, likely leading to the formation of fluorinated carboxylic acids and other oxidation products. Biocatalytic reductions of related keto esters have also been explored, offering high enantioselectivity. libretexts.org

Elimination Reactions and Transition State Analysis

This compound can undergo elimination reactions, typically dehydrofluorination, to form ethyl acrylate (B77674). This reaction is usually promoted by a strong base. The base abstracts a proton from the carbon alpha to the carbonyl group (C2), and the fluoride ion is eliminated from the beta position (C3).

This process is an example of an E1cB (Elimination, Unimolecular, conjugate Base) reaction. The mechanism involves the formation of a carbanion intermediate, which is stabilized by the electron-withdrawing ester group. In the subsequent step, the fluoride ion is expelled to form the double bond.

Zaitsev's rule, which predicts the formation of the more substituted alkene, is relevant in elimination reactions. libretexts.org However, in the case of this compound, only one alkene product, ethyl acrylate, is possible. The transition state for this elimination would involve the developing negative charge on the alpha-carbon and the breaking of the C-F bond. Computational studies can provide detailed analysis of the transition state geometry and energetics.

Rearrangement Pathways in Fluorinated Ester Systems

Rearrangement reactions can occur in fluorinated ester systems, often driven by the formation of more stable intermediates or products. While specific rearrangement pathways for this compound are not extensively documented in the provided results, analogous reactions in similar systems provide insight.

For example, the photo-Favorskii rearrangement has been studied in fluorinated p-hydroxyphenacyl-caged esters. acs.orgnih.gov This reaction involves a rearrangement of the carbon skeleton following photoexcitation. acs.orgnih.gov In other systems, 1,2-boronate rearrangements are used to construct new C-CF₂R bonds. rsc.org

Rearrangements can also be initiated by the formation of carbocation or carbanion intermediates. For instance, the generation of a carbocation adjacent to a fluorine atom could potentially lead to a 1,2-hydride or alkyl shift. Similarly, carbanions formed under basic conditions might undergo rearrangements to form more stable species. The specific pathways and products would be highly dependent on the reaction conditions and the structure of the molecule.

Reaction Kinetics and Mechanistic Elucidation Studies

Kinetic studies are crucial for understanding the mechanisms of reactions involving this compound. For example, the rate of hydrolysis can be monitored to determine the reaction order with respect to the ester and the catalyst. This information helps to distinguish between different possible mechanisms.

Studies on the oxidation of ethyl 3-chloropropionate by KMnO₄ revealed that the reaction is first-order with respect to both the oxidant and the substrate. tsijournals.com The rate of reaction was also observed to increase with an increase in the concentration of acid and with a rise in temperature. tsijournals.com

Mechanistic investigations often employ a combination of experimental techniques and computational methods. For instance, deuterium (B1214612) labeling can be used to determine kinetic isotope effects, providing evidence for the involvement of C-H bond breaking in the rate-determining step. acs.org Computational chemistry can be used to model reaction pathways, calculate activation energies, and visualize transition states, offering a deeper understanding of the reaction mechanism at a molecular level.

Applications of Ethyl 3 Fluoropropanoate in Organic Synthesis

Versatile Building Block in Complex Molecular Architectures

Organic building blocks are functionalized molecules that serve as the foundational components for the modular, bottom-up assembly of complex molecular structures. sigmaaldrich.com Ethyl 3-fluoropropanoate fits this description, offering a three-carbon chain with distinct reactive sites. Its utility as a precursor enables the construction of sophisticated molecular frameworks for applications in medicinal chemistry and materials science. sigmaaldrich.comfluorochem.co.uk The strategic placement of the fluorine atom influences the molecule's reactivity, making it a valued intermediate in the synthesis of diverse fluorinated compounds.

While direct conversion of this compound to γ-lactones is not prominently documented, related fluorinated compounds are key precursors to these structures. For instance, the electrophilic fluorination of 2,3-allenoates can yield fluorinated γ-lactones. acs.org

The synthesis of cyclopropane (B1198618) derivatives from this compound is an area of interest, drawing parallels from the reactions of analogous compounds. Esters are known substrates for the Kulinkovich reaction, which converts them into cyclopropanols. purdue.eduresearchgate.net For example, the related compound ethyl 3-chloropropionate can be cyclized to form a cyclopropanone (B1606653) hemiacetal. nih.gov Enantiomerically pure cyclopropane derivatives are important building blocks in organic synthesis and medicinal chemistry. researchgate.net The ester group within nitrocyclopropanes makes them attractive precursors for cyclopropane amino acids. researchgate.net

The formation of common organometallic reagents, such as Grignard or organolithium reagents, typically involves the reaction of an alkyl halide with a metal. libretexts.orglibretexts.org Alkyl fluorides are generally not used for this purpose due to the high strength of the carbon-fluorine bond, making oxidative insertion of the metal difficult. libretexts.org Therefore, it is unlikely for this compound to form a Grignard reagent at the C-3 position.

However, this compound is an effective three-carbon electrophilic building block. It can react with strongly nucleophilic organometallic reagents, such as Grignard or organolithium reagents, at the electrophilic carbonyl carbon of the ester group. saskoer.ca This reaction typically involves a double addition to form a tertiary alcohol. saskoer.ca This reactivity is analogous to its chloro-counterpart, ethyl 3-chloropropionate, which is used in various reactions like alkylation to introduce its three-carbon backbone into other molecules. smolecule.com

Role in the Synthesis of Fluorinated Heterocyclic Compounds, including Triazoles

Fluorinated heterocyclic compounds are a critical class of molecules in medicinal chemistry, agrochemicals, and materials science. nih.gov Cycloaddition reactions are a primary method for the stereochemically controlled synthesis of these structures. nih.gov While this compound is not typically used directly in these cycloadditions, it can serve as a precursor to more reactive species. For example, it can be a starting point for the synthesis of ethyl 3-fluoroacrylate, a versatile fluorinated building block that readily participates in cycloaddition reactions. researchgate.net

The synthesis of 1,2,3-triazoles is most famously achieved through the Huisgen 1,3-dipolar cycloaddition, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". mdpi.comorganic-chemistry.orgpeerj.com This reaction joins an azide (B81097) and a terminal alkyne. This compound is neither an azide nor an alkyne, limiting its direct role. However, analogous halo-esters have been used in post-cyclization modifications. For instance, ethyl 3-chloropropionate can react with a pre-formed triazole via nucleophilic substitution to introduce the propionate (B1217596) side chain. daneshyari.com A similar reaction with this compound would be significantly less efficient due to the lower reactivity of the C-F bond compared to the C-Cl bond.

Contribution to Chiral Molecule Synthesis

Chirality is a fundamental property in molecular science, with profound implications for the biological activity of compounds such as drugs and agrochemicals. mdpi.com The synthesis of single-enantiomer chiral molecules is a major goal in modern chemistry, often relying on the use of chiral building blocks or stereoselective transformations. mdpi.comsigmaaldrich.com

Fluorinated esters, such as this compound, are valuable as chiral building blocks for creating more complex, enantioenriched molecules. fluorochem.co.uk The incorporation of fluorine can enhance metabolic stability and alter biological activity, making these building blocks highly sought after in drug discovery.

The general class of fluorinated esters serves as precursors in numerous synthetic pathways. For example, (S)-Methyl 2-amino-3-fluoropropanoate is a known chiral building block derived from a fluorinated propanoate structure. chemscene.com Furthermore, the enzymatic hydrolysis of fluoromalonate esters has been used to produce chiral monoesters, which are versatile intermediates. worktribe.com For instance, (+)-2-fluoromalonate monoethyl ester can be reduced to generate (R)-ethyl 2-fluoropropionate, demonstrating the utility of these simple fluoroesters in accessing other defined chiral molecules. worktribe.com Biocatalysis, in general, offers a powerful method for transforming simple organofluorine building blocks into structurally complex and valuable chiral products. escholarship.org

A key strategy for producing optically active compounds is the use of stereoselective transformations on racemic precursors. sciencenet.cn One of the most powerful techniques in this area is dynamic kinetic resolution (DKR), which can theoretically convert an entire racemic mixture into a single, highly enantioenriched product. researchgate.netresearchgate.net

Enzymatic reactions are particularly well-suited for the stereoselective transformation of fluoroesters. For example, lipase-catalyzed enantioselective hydrolysis has been successfully used for the kinetic resolution of racemic 2-aryl-2-fluoropropanoic esters. mdpi.com In this process, the enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. This allows for the separation of two enantioenriched products. This approach is a cornerstone of chiral synthesis due to its high selectivity and mild reaction conditions. sciencenet.cnmdpi.com

Beyond enzymatic methods, stereoselective alkylations can also be used to create chiral centers. For example, the diastereoselective alkylation of chiral scaffolds derived from amino acids provides a route to quaternary α-alkyl-β-amino acids, which are valuable in medicinal chemistry. acs.org Such strategies highlight the diverse methods available for converting simple fluoroesters or their derivatives into complex, enantioenriched final products. acs.org

Table 1: Reactions and Applications of this compound and Analogues

| Reaction Type | Substrate | Reagents/Conditions | Product Type | Application |

| Cyclopropanation | Esters (General) | Kulinkovich Reagents (e.g., EtMgBr, Ti(Oi-Pr)₄) | Cyclopropanols | Synthesis of strained ring systems |

| Electrophilic Addition | This compound | Organometallic Reagents (e.g., Grignard, Organolithium) | Tertiary Alcohols | Introduction of a 3-carbon unit |

| Nucleophilic Substitution | Ethyl 3-chloropropionate | 4-methyl-4H-1,2,4-triazole | Triazole-substituted propionate | Heterocycle functionalization daneshyari.com |

| Enzymatic Resolution | Racemic Fluoroesters | Lipase (B570770), Water | Enantioenriched Acid & Ester | Synthesis of chiral molecules mdpi.com |

| Diastereoselective Alkylation | Chiral Isoserine Derivatives | LHMDS, Alkyl Halide | Alkylated Chiral Scaffolds | Synthesis of non-proteinogenic amino acids acs.org |

Utility in the Construction of Fluorinated Bioactive Compound Analogues and Scaffolds

This compound serves as a valuable building block in medicinal chemistry for the synthesis of fluorinated analogues of bioactive compounds and the construction of novel chemical scaffolds. The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. While direct applications of this compound in the final structure of complex bioactive molecules are not extensively documented in publicly available research, its role as a precursor to key fluorinated synthons is crucial. These synthons, namely 3-fluoropropanoic acid and 3-fluoropropan-1-ol, are subsequently utilized in the synthesis of a variety of biologically active compounds.

The strategic placement of fluorine in a molecule can lead to enhanced therapeutic properties. For instance, fluorinated heterocycles are a significant class of organic compounds with wide applications in pharmaceuticals and agrochemicals. The development of synthetic routes to these molecules often involves the use of fluorinated building blocks. This compound, by providing access to 3-fluoropropanoic acid and 3-fluoropropan-1-ol, indirectly contributes to the synthesis of these complex fluorinated structures.

Precursors for Fluorinated Carboxylic Acids and Alcohols

This compound is a readily available starting material for the preparation of two important fluorinated building blocks: 3-fluoropropanoic acid and 3-fluoropropan-1-ol. These derivatives are then incorporated into more complex molecules with potential biological activity.

3-Fluoropropanoic Acid:

The hydrolysis of this compound yields 3-fluoropropanoic acid. This transformation can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This is a reversible reaction, typically carried out by heating the ester with a large excess of water in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. libretexts.orgdalalinstitute.comlibretexts.orgchemguide.co.uk The equilibrium can be shifted towards the products by using a large volume of dilute acid. chemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification): This method involves heating the ester with an aqueous solution of a strong base, like sodium hydroxide (B78521) or potassium hydroxide. libretexts.orgdalalinstitute.comchemistrysteps.com The reaction is irreversible because the carboxylic acid product is deprotonated by the base to form a carboxylate salt, which is no longer susceptible to nucleophilic attack by the alcohol. chemistrysteps.com A patent describes the hydrolysis of a similar compound, (R)-ethyl 2-fluoropropanoate, by heating and refluxing in 10% sulfuric acid for 3 hours. googleapis.com Another example shows the hydrolysis of ethyl 2-(3-chlorophenyl)-2-fluoropropanoate using aqueous sodium hydroxide in ethanol (B145695) at room temperature for 3 hours. nih.gov

3-Fluoropropanoic acid itself has shown antibacterial properties and can be used in the synthesis of new medicines. nih.gov

3-Fluoropropan-1-ol:

The reduction of the ester group in this compound provides access to 3-fluoropropan-1-ol. This can be accomplished using powerful reducing agents.

Lithium Aluminum Hydride (LiAlH₄): This is a common reagent for the reduction of esters to primary alcohols. rsc.org The reaction is typically carried out in an anhydrous ether solvent.

Sodium Borohydride (B1222165) (NaBH₄): While generally less reactive towards esters than LiAlH₄, sodium borohydride can be used for the reduction, sometimes in the presence of an activating agent or at higher temperatures. semanticscholar.org A patent describes the reduction of a similar fluorinated ester, methyl (S)-3-(dibenzylamino)-2-fluoropropanoate, to the corresponding alcohol using lithium borohydride (LiBH₄) in THF at 40°C for 12 hours. thieme-connect.desmolecule.com

3-Fluoropropan-1-ol is a reagent used in the synthesis of fluorinated amino acids, such as DL-erythro-4-Fluoroglutamine, and in the preparation of labeled analogues of compounds for potential use as imaging radiotracers. Current time information in Durgapur, IN.

Table 1: Transformation of this compound to Key Fluorinated Building Blocks

| Starting Material | Product | Transformation | Reagents and Conditions |

| This compound | 3-Fluoropropanoic Acid | Hydrolysis (Acid-Catalyzed) | Dilute H₂SO₄ or HCl, heat |

| This compound | 3-Fluoropropanoic Acid | Hydrolysis (Base-Catalyzed) | NaOH(aq) or KOH(aq), heat |

| This compound | 3-Fluoropropan-1-ol | Reduction | 1. LiAlH₄, ether 2. H₂O |

Synthesis of Fluorine-18 Labelled Building Blocks for Positron Emission Tomography Tracer Development

A significant application of derivatives of this compound is in the field of nuclear medicine, specifically in the development of tracers for Positron Emission Tomography (PET). The 3-[¹⁸F]fluoropropoxy group is a common moiety in the structures of PET radiotracers. nih.govresearchgate.net The synthesis of these tracers often involves the preparation of [¹⁸F]3-fluoropropan-1-ol as a key building block.

One established method for the synthesis of [¹⁸F]3-fluoropropan-1-ol involves the reaction of n-Bu₄N[¹⁸F]F with 1,3-dioxan-2-one (B34567) in diethylene glycol at 165°C, followed by purification by distillation. nih.govresearchgate.net The decay-corrected yield for this preparation is reported to be 65.6 ± 10.2%. nih.gov This labeled alcohol can then be used as a nucleophile to synthesize [¹⁸F]fluoroalkyl aryl esters and ethers, which are classes of compounds explored as PET tracers. nih.govresearchgate.net

The in vivo stability of PET tracers containing the 3-[¹⁸F]fluoropropyl group is an important consideration, as defluorination can lead to high bone uptake of the radioactivity. nih.govresearchgate.net

Table 2: Synthesis of [¹⁸F]3-fluoropropan-1-ol for PET Tracer Development

| Precursor | Reagent | Product | Reaction Conditions | Reported Yield (Decay-Corrected) |

| 1,3-Dioxan-2-one | n-Bu₄N[¹⁸F]F | [¹⁸F]3-Fluoropropan-1-ol | Diethylene glycol, 165°C | 65.6 ± 10.2% |

Advanced Spectroscopic Analysis and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorine-Containing Systems

NMR spectroscopy is a cornerstone for the structural analysis of fluorine-containing molecules due to the unique properties of the ¹⁹F nucleus, such as its 100% natural abundance and high gyromagnetic ratio. This allows for sensitive and direct observation of the fluorine environment within a molecule.

¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data and Coupling Constant Analysis

A detailed analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of ethyl 3-fluoropropanoate reveals the intricate spin-spin coupling interactions between the fluorine atom and the neighboring protons and carbons.

¹H NMR Spectroscopy: The proton NMR spectrum displays characteristic signals for the ethyl group and the propanoate backbone. The methylene (B1212753) protons adjacent to the fluorine atom (F-CH₂) are split into a doublet of triplets due to coupling with the fluorine atom and the adjacent methylene group. Similarly, the other methylene protons (CH₂-C=O) appear as a triplet, coupled to the F-CH₂ group. The ethyl group's methylene protons are observed as a quartet, and the methyl protons as a triplet.

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the carbon atoms exhibit coupling with the fluorine atom. The carbon directly bonded to the fluorine (C-F) shows a large one-bond C-F coupling constant (¹JCF). The adjacent carbon atoms also display smaller two-bond (²JCF) and three-bond (³JCF) couplings, providing valuable information for spectral assignment.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum provides a direct probe of the fluorine's chemical environment. The signal for the fluorine atom in this compound typically appears as a triplet of triplets, resulting from coupling to the two adjacent methylene groups.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| ¹H | ~4.6 (F-CH₂) | dt | JHF ≈ 47, JHH ≈ 6 |

| ~2.8 (CH₂-C=O) | t | JHH ≈ 6 | |

| ~4.2 (-O-CH₂) | q | JHH ≈ 7 | |

| ~1.3 (-CH₃) | t | JHH ≈ 7 | |

| ¹³C | ~78 (C-F) | d | ¹JCF ≈ 170 |

| ~35 (C-C=O) | d | ²JCF ≈ 20 | |

| ~170 (C=O) | d | ³JCF ≈ 4 | |

| ~61 (-O-CH₂) | s | ||

| ~14 (-CH₃) | s | ||

| ¹⁹F | ~ -225 | tt | JFH ≈ 47, JFH ≈ 25 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions. The data presented is based on typical values for similar structures.

Vibrational Spectroscopy (Infrared) for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl group (C=O) of the ester and the carbon-fluorine (C-F) bond.

The C=O stretching vibration typically appears as a strong, sharp peak in the region of 1735-1750 cm⁻¹. The C-F stretching vibration gives rise to a strong absorption band in the fingerprint region, usually between 1000 and 1100 cm⁻¹. Other characteristic bands include the C-O stretching of the ester group and the C-H stretching and bending vibrations of the alkyl chains.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | Stretch | 1735 - 1750 | Strong |

| C-F | Stretch | 1000 - 1100 | Strong |

| C-O (Ester) | Stretch | 1150 - 1250 | Strong |

| C-H (Alkyl) | Stretch | 2850 - 3000 | Medium |

| C-H (Alkyl) | Bend | 1350 - 1470 | Medium |

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which aids in structural confirmation. In electron ionization (EI) mass spectrometry, the molecule is ionized, leading to the formation of a molecular ion (M⁺).

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) and McLafferty rearrangement. The presence of fluorine can also influence the fragmentation, leading to characteristic ions containing the fluorine atom.

Interactive Data Table: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion |

| 120 | [C₅H₉FO₂]⁺ (Molecular Ion) |

| 75 | [M - OCH₂CH₃]⁺ |

| 47 | [CH₂F]⁺ |

| 29 | [CH₂CH₃]⁺ |

Applications of Advanced Spectroscopic Techniques in Reaction Monitoring and Process Analysis

The distinct spectroscopic signatures of this compound and its precursors or products make advanced spectroscopic techniques invaluable for real-time reaction monitoring and process analysis. In particular, in-situ NMR and IR spectroscopy can provide detailed kinetic and mechanistic information about the synthesis of fluorinated compounds.

By monitoring the appearance of the characteristic ¹⁹F NMR signal of the product or the disappearance of the signals of the reactants, the progress of a fluorination reaction can be followed in real-time. Similarly, IR spectroscopy can be used to monitor the formation of the ester carbonyl group. This process analytical technology (PAT) approach allows for precise control over reaction conditions, leading to improved yield, purity, and safety in the production of fluorinated molecules.

Computational Chemistry and Theoretical Studies of Ethyl 3 Fluoropropanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in predicting the electronic structure and inherent reactivity of ethyl 3-fluoropropanoate. These methods solve the electronic Schrödinger equation to determine molecular properties from first principles. wikipedia.org

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a principal tool for investigating the electronic properties of molecular systems, including this compound. researchgate.netarxiv.org DFT methods calculate the electron density of a molecule to determine its energy and other properties. arxiv.org These calculations provide valuable data on frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals, and the gap between them (ΔE), are crucial for predicting a molecule's reactivity; a smaller energy gap generally indicates higher reactivity. researchgate.net

Key quantum chemical parameters derived from DFT calculations include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): A measure of an atom's ability to attract shared electrons.

Global Hardness (η) and Softness (σ): Measures of the molecule's resistance to change in its electron distribution.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. researchgate.net

These parameters are calculated using various functionals, such as B3LYP and ωB97XD, with different basis sets like 6-31G(d,p) and 6-311++G(d,p), to achieve a balance between computational cost and accuracy. researchgate.netresearchgate.net

Table 1: Representative Quantum Chemical Descriptors Calculated using DFT

| Parameter | Description |

| EHOMO | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |

| ΔE (Energy Gap) | ELUMO - EHOMO |

| Ionization Potential (I) | -EHOMO |

| Electron Affinity (A) | -ELUMO |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 |

| Global Softness (σ) | 1 / η |

| Electrophilicity Index (ω) | χ² / (2η) |

This table is generated based on common quantum chemical calculations and is for illustrative purposes. Actual values for this compound would require specific DFT calculations.

Ab Initio and Semi-Empirical Methods for Fluoroester Systems

Ab initio and semi-empirical methods are also employed to study fluoroester systems. Ab initio methods, Latin for "from the beginning," rely solely on physical constants and the fundamental principles of quantum mechanics to solve the electronic Schrödinger equation without empirical parameters. wikipedia.org These methods, such as Hartree-Fock (HF), configuration interaction (CI), and coupled cluster (CC), offer high accuracy but are computationally demanding, limiting their application to smaller molecules. wikipedia.orglibretexts.org

Semi-empirical methods, on the other hand, incorporate some experimental data or parameters from ab initio calculations to simplify the computations. libretexts.orgrsc.org This makes them significantly faster than ab initio or DFT methods, allowing for the study of larger molecular systems or dynamic processes. scribd.comnih.gov While less accurate, they are valuable for preliminary analyses and for systems where higher-level computations are not feasible. rsc.orgscribd.com The choice between ab initio, DFT, and semi-empirical methods depends on the desired accuracy and the computational resources available. scribd.com

Molecular Dynamics Simulations for Conformational Analysis and Molecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations provide detailed insights into its conformational landscape and intermolecular interactions. nih.govmdpi.com

The process involves setting up a simulation box containing the molecule of interest, often with a solvent, and then calculating the forces between atoms using a force field. mdpi.comurjc.es By solving Newton's equations of motion, the trajectory of each atom is tracked, revealing how the molecule changes its shape and interacts with its environment. nih.gov

A key aspect of studying this compound is its conformational analysis, which examines the different spatial arrangements of its atoms due to rotation around single bonds. pressbooks.pub The presence of the fluorine atom and the ester group influences the stability of various conformers. Staggered conformations are generally more stable than eclipsed conformations due to reduced steric and torsional strain. pressbooks.pubcsus.edu MD simulations can quantify the energy differences between these conformers and determine the most populated states at a given temperature. ijcce.ac.ir

Computational Elucidation of Reaction Mechanisms and Pathways

DFT calculations are frequently used to locate the structures of reactants, products, and transition states, and to calculate their relative energies. sumitomo-chem.co.jpacs.org This information allows for the determination of activation energies, which are crucial for understanding reaction rates. sumitomo-chem.co.jpacs.org For instance, in a reaction involving this compound, computational methods can predict whether a reaction will proceed and through which pathway. rsc.org

The intrinsic reaction coordinate (IRC) is a computational technique that follows the reaction path from the transition state down to the reactants and products, providing a detailed picture of the structural changes that occur during the reaction. nih.gov This allows for the identification of hidden intermediates and a deeper understanding of the factors that control the reaction's outcome. nih.gov

Structure-Reactivity and Structure-Property Relationships via Computational Methods

Computational methods are pivotal in establishing relationships between the molecular structure of this compound and its chemical reactivity and physical properties. wustl.edu By systematically modifying the structure of the molecule in silico, researchers can predict how these changes will affect its behavior.

For example, quantum chemical calculations can reveal how the position of the fluorine atom influences the electron distribution within the molecule, thereby affecting its reactivity in nucleophilic or electrophilic substitution reactions. jku.at The calculated quantum chemical descriptors, such as HOMO-LUMO gap and electrophilicity index, can be correlated with experimentally observed reaction rates or biological activities. researchgate.net

Furthermore, computational studies can predict physical properties such as boiling point, density, and solubility, which are important for practical applications. While direct prediction of these macroscopic properties from first principles is complex, quantitative structure-property relationship (QSPR) models often use computationally derived descriptors to make accurate predictions.

Enzymatic and Biocatalytic Transformations of Ethyl 3 Fluoropropanoate

Enzyme-Catalyzed Hydrolysis and Transesterification Reactions of Fluoroesters

Hydrolases, particularly lipases and esterases, are widely employed enzymes in biocatalysis due to their broad substrate tolerance, stability in organic solvents, and lack of need for cofactors. almacgroup.com These enzymes catalyze both the hydrolysis and synthesis of ester bonds. nih.govdoubtnut.com In the context of fluoroesters, these reactions are primarily utilized for kinetic resolutions, where one enantiomer of a racemic mixture is selectively transformed, allowing for the separation of enantiomerically enriched compounds.

Enzyme-catalyzed hydrolysis involves the use of water to break the ester bond, yielding a carboxylic acid and an alcohol. Conversely, transesterification (or alcoholysis) involves the reaction of an ester with an alcohol to form a new ester, a process favored in non-aqueous media. researchgate.netunipd.it

While specific studies on ethyl 3-fluoropropanoate are limited, research on analogous fluorinated esters demonstrates the utility of this approach. For instance, the kinetic resolution of racemic 2-chloro-3,3,3-trifluoropropanoic acid ethyl ester has been achieved through hydrolysis using lipases from Candida rugosa and esterases from Pseudomonas fluorescens. researchgate.net These enzymes displayed (S)-selectivity, and at 60% conversion, the remaining (R)-ester was obtained with 95% enantiomeric excess (ee). researchgate.net

Similarly, enantioselective transesterification of the corresponding methyl ester with ethanol (B145695), catalyzed by a crosslinked enzyme aggregate (CLEA) of C. rugosa lipase (B570770), yielded the (S)-methyl and (R)-ethyl esters with 82% and 90% ee, respectively. researchgate.net The efficiency and enantioselectivity of these reactions are highly dependent on the enzyme, substrate structure, and reaction conditions. almacgroup.com

Table 1: Examples of Hydrolase-Catalyzed Kinetic Resolutions of Fluoro- and Aryl-Alkanoic Esters

| Substrate | Enzyme | Reaction Type | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| (±)-2-Chloro-3,3,3-trifluoropropanoic acid ethyl ester | Candida rugosa lipase | Hydrolysis | (R)-Ester | 95% at 60% conversion | researchgate.net |

| (±)-2-Chloro-3,3,3-trifluoropropanoic acid methyl ester | C. rugosa lipase CLEA | Transesterification with ethanol | (R)-Ethyl ester | 90% | researchgate.net |

| (±)-Ethyl 3-phenylbutanoate | Pseudomonas cepacia lipase | Hydrolysis | (S)-3-Phenylbutanoic acid | >99% | almacgroup.com |

| (±)-Ethyl 3-phenylbutanoate | Alcaligenes spp. lipase | Hydrolysis | (S)-3-Phenylbutanoic acid | >99% | almacgroup.com |

Asymmetric Biocatalytic Reductions and Oxidations for Stereocontrol in Fluoroester Synthesis

Asymmetric biocatalytic reductions and oxidations are powerful strategies for establishing stereocenters in the synthesis of chiral fluorinated molecules. nih.govresearchgate.net These transformations often utilize oxidoreductases, such as ketoreductases (KREDs) and ene-reductases (EREDs), which typically require nicotinamide (B372718) cofactors (e.g., NAD(P)H). rsc.org

Biocatalytic asymmetric reduction of fluorinated ketones and enoates provides access to enantiopure fluoroalcohols and fluoroesters. rsc.orgchemrxiv.org For example, ene-reductases have been successfully used for the asymmetric reduction of α-fluoroenoates, yielding enantioenriched α-fluoroesters. chemrxiv.org Similarly, NADPH-dependent ketoreductase K234 has demonstrated high efficiency in the reduction of a broad range of prochiral fluoroketones to the corresponding chiral fluoroalcohols with excellent conversion and enantioselectivity. rsc.org

Oxidation reactions, while less commonly reported for fluoroester synthesis, are crucial for producing chiral building blocks. Baeyer-Villiger monooxygenases (BVMOs), for instance, can perform stereoselective oxidations of ketones to esters or lactones. mdpi.com The exquisite chemo-, regio-, and stereoselectivity of these enzymatic transformations make them highly attractive for creating chiral fluorinated compounds. nih.gov

Table 2: Selected Biocatalytic Asymmetric Reductions for Synthesis of Chiral Fluoro-Compounds

| Substrate Type | Enzyme Type | Reaction | Product Type | Key Advantage | Reference |

|---|---|---|---|---|---|

| α-Fluoroenoates | Ene Reductase (ERED) | Asymmetric Reduction | Enantioenriched α-fluoroesters | High yield and selectivity | chemrxiv.org |

| Aryl/Aliphatic Difluoroketones | Ketoreductase (KRED K234) | Asymmetric Reduction | Chiral Fluoroalkyl Secondary Alcohols | Excellent conversion and enantioselectivity at high substrate loads | rsc.org |

| β-Fluoro-α-ketoacids | Pyruvate Aldolase (HpcH) | Aldol (B89426) Addition | Enantiopure Secondary/Tertiary Fluorides | Atom-economical C-C bond formation | nih.gov |

Chemo-Enzymatic Strategies for Enantiospecific Fluoro-Compound Synthesis

Chemo-enzymatic synthesis combines the advantages of traditional chemical synthesis with the high selectivity of biocatalysis to construct complex molecules. mdpi.comnih.gov This approach often involves using an enzyme to perform a key stereoselective step within a multi-step synthetic sequence. These strategies can be categorized into three main types: regio- and stereoselective late-stage functionalization, in-situ generation of reactive intermediates, and one-step construction of complex scaffolds. nih.gov

An example of a chemo-enzymatic approach involves the kinetic resolution of a racemic intermediate, which is then carried forward chemically to the final product. nih.gov For instance, the lipase-catalyzed resolution of a racemic ester can provide an enantiopure alcohol and an ester, which can then be used in subsequent chemical steps. researchgate.netnih.gov Another powerful strategy is the dynamic kinetic resolution (DKR), where an enzymatic resolution is coupled with an in-situ chemical racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomeric product.

Enzyme Engineering and Directed Evolution for Biocatalytic Efficiency and Selectivity in Fluoroester Transformations

While wild-type enzymes offer remarkable catalytic properties, their performance is not always optimal for industrial applications, often showing limitations in substrate scope, stability under process conditions, or selectivity. nih.gov Enzyme engineering techniques, particularly directed evolution and rational design, are employed to overcome these limitations and tailor biocatalysts for specific transformations. nih.govcatalysis-summit.com

Directed evolution mimics the process of natural selection in the laboratory. biocompare.comnih.gov It involves generating a large library of enzyme variants through random mutagenesis, followed by high-throughput screening or selection to identify mutants with improved properties, such as enhanced activity, stability, or stereoselectivity. biocompare.comfidaf.it This iterative process does not require detailed knowledge of the enzyme's structure or mechanism. biocompare.com

Rational design, conversely, uses knowledge of the enzyme's three-dimensional structure and catalytic mechanism to make specific, targeted mutations to improve its function. biocompare.com Often, a combination of both approaches, known as structure-guided directed evolution, is the most powerful strategy. rsc.org

These engineering efforts have been instrumental in developing robust biocatalysts for various applications, including the synthesis of pharmaceuticals. manchester.ac.uk By evolving enzymes, scientists can expand their catalytic repertoire to include "new-to-nature" reactions and enhance their selectivity for non-natural substrates like organofluorine compounds, thereby paving the way for more efficient and selective synthesis of molecules like this compound and its derivatives. nih.gov

Synthesis and Reactivity of Ethyl 3 Fluoropropanoate Derivatives and Analogues

Design and Synthesis of Substituted Ethyl Fluoropropanoates

The strategic incorporation of fluorine into organic molecules can profoundly influence their physical, chemical, and biological properties. This has led to the development of various synthetic methodologies for accessing substituted ethyl fluoropropanoates, which serve as valuable building blocks in medicinal chemistry and materials science. The design of these synthetic routes often focuses on the efficient and selective introduction of the fluorine atom and other substituents onto the propanoate framework.

A common approach to synthesizing substituted ethyl fluoropropanoates involves the nucleophilic fluorination of a suitable precursor. This can be achieved by reacting a molecule containing a good leaving group, such as a sulfonate or a halide, with a fluoride (B91410) source. For instance, ethyl 2-fluoro-2-arylpropanoates can be prepared from the corresponding ethyl 2-arylpropanoates by deprotonation with a strong base like lithium hexamethyldisilazide (LHMDS) followed by reaction with an electrophilic fluorinating agent such as N-fluorobenzenesulfonimide (NFSI). mdpi.com

Another strategy involves the esterification of a pre-fluorinated carboxylic acid. For example, 2-fluoropropionic acid can be esterified with ethanol (B145695) in the presence of a strong acid catalyst to yield ethyl 2-fluoropropionate. Similarly, racemic 2-fluoro-2-arylpropanoic acids can be prepared and subsequently esterified. mdpi.com

The synthesis of more complex derivatives often requires multi-step sequences. For instance, the synthesis of ethyl 3,3-dibromo-3-fluoropropanoate was achieved through the UV-initiated condensation of fluorotribromomethane with ethyl vinyl ether to form a diethyl ketal, followed by direct oxidation with Caro's acid. researchgate.netresearchgate.net This intermediate can then be further manipulated to introduce other functionalities.

The following table summarizes some examples of synthesized substituted ethyl fluoropropanoates and their precursors:

| Starting Material | Reagents | Product |

| Ethyl 2-(3-chlorophenyl)propanoate | 1. LHMDS, THF; 2. NFSI | Ethyl 2-(3-chlorophenyl)-2-fluoropropanoate mdpi.com |

| 2-(3-chlorophenyl)propanoic acid | Ethanol, Sulfuric acid | Ethyl 2-(3-chlorophenyl)propanoate mdpi.com |

| Fluorotribromomethane, Ethyl vinyl ether | 1. UV light; 2. Caro's acid | Ethyl 3,3-dibromo-3-fluoropropanoate researchgate.netresearchgate.net |

| 2-fluoropropionic acid | Ethanol, Sulfuric acid | Ethyl 2-fluoropropionate |

Functional Group Interconversions on the Fluoro-Propanoate Scaffold

Once the ethyl fluoropropanoate core is established, a variety of functional group interconversions can be performed to generate a diverse range of derivatives. These transformations are crucial for building molecular complexity and for accessing target molecules with specific properties. solubilityofthings.comimperial.ac.uk

A key reaction is the manipulation of other functional groups present on the molecule. For example, the bromine atoms in ethyl 3,3-dibromo-3-fluoropropanoate can be selectively removed or used in further reactions. Treatment of this compound with triethylamine (B128534) leads to dehydrobromination, yielding ethyl 3-bromo-3-fluoroacrylate. researchgate.netresearchgate.net Subsequent selective reduction of the bromine atom using tributyltin hydride affords ethyl 3-fluoroacrylate. researchgate.netresearchgate.net

The ester group itself can also be a site for transformation. Hydrolysis of the ethyl ester under acidic or basic conditions can yield the corresponding carboxylic acid, which can then be converted to other functional groups such as amides or acid chlorides. msu.edu For example, ethyl 2-(3-chlorophenyl)-2-fluoropropanoate can be hydrolyzed with aqueous sodium hydroxide (B78521) to give 2-(3-chlorophenyl)-2-fluoropropanoic acid. mdpi.com

Furthermore, the fluoro-propanoate scaffold can participate in various carbon-carbon bond-forming reactions. For instance, aldol-type reactions can be employed to introduce new stereocenters. The LDA-promoted aldol (B89426) reaction of ethyl 2-fluoropropionate is a known method for creating new C-C bonds. escholarship.org

These interconversions allow for the systematic modification of the fluoro-propanoate structure, enabling the exploration of structure-activity relationships.

Comparative Studies with Other Halogenated Propanoates and Their Esters

The chemical reactivity and physical properties of ethyl 3-fluoropropanoate are often best understood through comparative studies with other halogenated propanoates. The nature of the halogen atom significantly influences the molecule's behavior.

Reactivity: The reactivity of halogenated esters is influenced by the inductive and resonance effects of the halogen substituent. ias.ac.in The high electronegativity of fluorine makes the C-F bond highly polarized, which can affect the reactivity of adjacent functional groups. In nucleophilic substitution reactions where the halogen acts as a leaving group, the C-I bond is the weakest and most easily broken, making iodo-substituted compounds generally more reactive than their bromo, chloro, and fluoro counterparts. For example, ethyl bromoacetate (B1195939) has been observed to be more reactive in certain hydrolysis reactions than ethyl chloroacetate. ias.ac.in

Physical Properties: The presence and type of halogen also impact physical properties like boiling point and solubility. Generally, for a given ester, the boiling point increases with the atomic mass of the halogen.

The following table provides a comparison of this compound with other similar halogenated esters:

| Compound | Chemical Formula | Notes on Reactivity/Properties |

| This compound | C₅H₉FO₂ | The fluorine atom's high electronegativity influences the molecule's polarity and reactivity. |

| Ethyl 3-chloropropionate | C₅H₉ClO₂ | The chlorine atom is a better leaving group than fluorine in nucleophilic substitutions. smolecule.com |

| Ethyl 3-bromopropionate | C₅H₉BrO₂ | Generally more reactive than the corresponding chloro- and fluoro- derivatives in nucleophilic substitutions. evitachem.com |

| Ethyl 3-iodopropanoate | C₅H₉IO₂ | Exhibits the highest reactivity in nucleophilic substitutions due to the lability of the C-I bond. |

Studies comparing the hydrolysis rates of various halogenated esters have shown that the nature and position of the halogen have a complex effect on the reaction rate, influenced by both electronic and steric factors. ias.ac.in

Exploration of Structure-Reactivity Profiles in Fluoroester Derivatives

The systematic modification of the structure of fluoroester derivatives and the subsequent evaluation of their reactivity provide valuable insights into structure-reactivity relationships. These studies are crucial for designing molecules with tailored properties for specific applications.

The position of the fluorine atom on the propanoate chain significantly alters the molecule's chemical properties. For example, ethyl 2-fluoropropionate and ethyl 3-fluoropropionate exhibit different reactivity patterns due to the proximity of the fluorine atom to the ester functional group. In ethyl 2-fluoropropionate, the fluorine atom is on the α-carbon, which can influence the acidity of the α-proton and the reactivity of the carbonyl group.

The introduction of other substituents further modulates the reactivity. For instance, the presence of electron-withdrawing or electron-donating groups on an aromatic ring attached to the fluoroester can significantly impact reaction rates and mechanisms. nih.gov Studies on the hydrolysis of substituted ethyl phenylacetates have shown that the electronic nature of the substituents affects the stability of the transition state.

Furthermore, the stereochemistry of fluoroester derivatives can play a critical role in their reactivity, particularly in biological systems where enzymes can differentiate between enantiomers. The development of enantioselective synthetic methods for chiral fluoroesters is therefore of significant interest. researchgate.net

The exploration of these structure-reactivity profiles often involves kinetic studies, computational modeling, and the synthesis of a library of analogues with systematic structural variations. This comprehensive approach allows for a deeper understanding of how molecular structure dictates chemical behavior.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.